molecular formula C8H12OSSi B13593410 5-(Trimethylsilyl)thiophene-2-carbaldehyde

5-(Trimethylsilyl)thiophene-2-carbaldehyde

Cat. No.: B13593410
M. Wt: 184.33 g/mol
InChI Key: JUFVBBDONYZFFX-UHFFFAOYSA-N
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Description

5-(Trimethylsilyl)thiophene-2-carbaldehyde is an organic compound with the molecular formula C8H12OSSi. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a trimethylsilyl group attached to the thiophene ring, which significantly influences its chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trimethylsilyl)thiophene-2-carbaldehyde typically involves the introduction of a trimethylsilyl group to thiophene-2-carbaldehyde. One common method is the silylation of thiophene-2-carbaldehyde using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale silylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Trimethylsilyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Trimethylsilyl)thiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Trimethylsilyl)thiophene-2-carbaldehyde is primarily influenced by its functional groups. The aldehyde group can participate in various chemical reactions, such as nucleophilic addition and condensation reactions. The trimethylsilyl group can stabilize reactive intermediates and influence the compound’s reactivity and selectivity in chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trimethylsilyl)thiophene-2-carbaldehyde is unique due to the presence of both the trimethylsilyl and aldehyde groups, which confer distinct reactivity and versatility in chemical synthesis. This combination allows for a wide range of chemical transformations and applications in various fields .

Properties

IUPAC Name

5-trimethylsilylthiophene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12OSSi/c1-11(2,3)8-5-4-7(6-9)10-8/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFVBBDONYZFFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=C(S1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12OSSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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